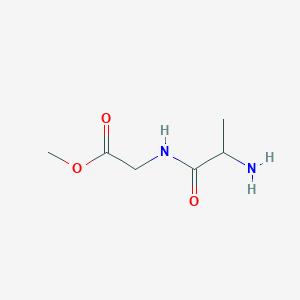
Methyl 2-(2-aminopropanoylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-aminopropanoylamino)acetate is an organic compound with the molecular formula C6H12N2O3. It is a derivative of glycine and is characterized by the presence of an ester group and an amide group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-aminopropanoylamino)acetate can be synthesized through a multi-step process involving the reaction of glycine derivatives with appropriate reagents. One common method involves the esterification of glycine with methanol in the presence of an acid catalyst to form methyl glycinate. This intermediate is then reacted with 2-aminopropanoic acid under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminopropanoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(2-aminopropanoylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-aminopropanoylamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and amide groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl glycinate: A simpler ester derivative of glycine.
2-Aminopropanoic acid: An amino acid with similar structural features.
N-Methylglycine: A derivative of glycine with a methyl group attached to the nitrogen atom.
Uniqueness
Methyl 2-(2-aminopropanoylamino)acetate is unique due to the presence of both an ester and an amide group, which confer distinct reactivity and functional properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
Properties
CAS No. |
78551-49-2 |
|---|---|
Molecular Formula |
C6H13ClN2O3 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
methyl 2-(2-aminopropanoylamino)acetate;hydrochloride |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H |
InChI Key |
YPQGKQWQCHPXLB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC(=O)OC)N |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)N.Cl |
sequence |
AG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















